7-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
“7-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a unique combination of benzofuran, methylphenyl, thiadiazolo, and triazinone moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzofuran derivatives and methylphenyl derivatives, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include:
- Benzofuran
- 4-methylphenylamine
- Thionyl chloride
- Hydrazine hydrate
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“7-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds containing the benzofuran moiety.
Thiadiazole derivatives: Compounds with the thiadiazole ring structure.
Triazinone derivatives: Compounds featuring the triazinone ring.
Uniqueness
“7-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H12N4O2S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
7-(1-benzofuran-2-yl)-3-(4-methylphenyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C19H12N4O2S/c1-11-6-8-12(9-7-11)16-18(24)23-19(21-20-16)26-17(22-23)15-10-13-4-2-3-5-14(13)25-15/h2-10H,1H3 |
InChI Key |
DHGUWJOCVWRTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N(C2=O)N=C(S3)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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